4-Amino-1-(4-phenylpiperidin-1-yl)butan-1-one

Medicinal Chemistry Chemical Biology Building Block Sourcing

Differentiated by a free primary amine on the butanone chain, this 4-phenylpiperidine scaffold enables rapid parallel library synthesis (50–500 compounds) via amide coupling —a capability tertiary-amine antipsychotic analogs cannot replicate. It eliminates the haloperidol-typical 4-fluorobenzoyl/4-chlorophenyl pharmacophores, predicted >100-fold reduced D₂ affinity while retaining sigma (Ki ~1.98 µM) and 5-HT₁A (Ki ~1.52 µM) binding. Ideal for D₂-sparing antipsychotic lead generation and sigma/5-HT chemical probe development. Secure your research supply now.

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
Cat. No. B7892232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-(4-phenylpiperidin-1-yl)butan-1-one
Molecular FormulaC15H22N2O
Molecular Weight246.35 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=CC=CC=C2)C(=O)CCCN
InChIInChI=1S/C15H22N2O/c16-10-4-7-15(18)17-11-8-14(9-12-17)13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2
InChIKeyRWDXGABHMPPMDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-(4-phenylpiperidin-1-yl)butan-1-one – Chemical Identity, Scaffold Class & Procurement Context


4-Amino-1-(4-phenylpiperidin-1-yl)butan-1-one (CAS 1178843-02-1, CID 60939823) is a synthetic gamma-aminobutyrophenone derivative comprising a 4-phenylpiperidine ring linked via a carbonyl to a butyl chain bearing a terminal primary amine. Its molecular formula is C₁₅H₂₂N₂O (MW 246.35 g/mol) [1]. The compound belongs to the 4-aminopiperidine-butyrophenone class, which includes clinically established antipsychotics such as haloperidol and benperidol [2]. The 4-phenylpiperidine fragment itself has documented binding affinity for serotonin (5-HT₃A IC₅₀ = 440 nM; 5-HT₁A Ki = 1.52 µM) and sigma (Ki = 1.98 µM) receptors, providing a baseline pharmacological signature for the scaffold [3]. The compound differs from haloperidol by lacking the 4-chlorophenyl and 4-fluorobenzoyl substituents while carrying a free primary amine on the butanone side chain, positioning it as a structurally simplified, amino-functionalized scaffold for medicinal chemistry derivatization.

Why 4-Amino-1-(4-phenylpiperidin-1-yl)butan-1-one Cannot Be Replaced by Other 4-Aminopiperidine or Butyrophenone Analogs


Despite sharing the 4-phenylpiperidine or butyrophenone core with haloperidol, benperidol, and related antipsychotics, 4-amino-1-(4-phenylpiperidin-1-yl)butan-1-one possesses a unique structural topology: a terminal primary amine on the gamma-carbon of the butanone chain rather than a para-fluorophenyl ketone. In the established SAR of butyrophenone antipsychotics, the nature of the N-acyl substituent and the para-substituent on the phenyl ring independently modulate dopamine D₂, serotonin 5-HT₂A, and sigma receptor binding profiles [1]. Removing the 4-chlorophenyl and 4-fluorobenzoyl groups eliminates the high-affinity D₂ antagonism (haloperidol D₂ Ki = 0.89 nM [1]) while retaining the sigma and 5-HT affinity conferred by the 4-phenylpiperidine core [2]. Furthermore, the primary amine introduces a hydrogen-bond-donating functionality (HBD count = 1) absent in haloperidol (HBD = 1 from the tertiary alcohol, but structurally distinct), altering both the calculated logP (XLogP3-AA = 1.3 [3]) and the potential for subsequent derivatization via amide coupling or reductive amination. These differences make the compound unsuitable as a direct pharmacological substitute for haloperidol or its close analogs, while its free amine handle renders it a versatile intermediate for library synthesis that tertiary-amine antipsychotics cannot replicate.

Quantitative Differentiation Evidence for 4-Amino-1-(4-phenylpiperidin-1-yl)butan-1-one vs. Structural Analogs


Regioisomeric Identity: 4-Aminobutanone Side Chain vs. 4-Aminopiperidine Core

4-Amino-1-(4-phenylpiperidin-1-yl)butan-1-one (CID 60939823) carries the primary amine on the gamma-carbon of the butanone chain (InChIKey: RWDXGABHMPPMDQ-UHFFFAOYSA-N, SMILES: C1CN(CCC1C2=CC=CC=C2)C(=O)CCCN) [1]. Its constitutional isomer, 4-(4-aminopiperidin-1-yl)-1-phenylbutan-1-one (synonym: 4-Amino-1-(4-phenyl-4-oxobutyl)piperidine), places the amine at the 4-position of the piperidine ring. This regioisomeric distinction is critical for downstream derivatization: the side-chain amine is separated from the piperidine nitrogen by a 4-carbon linker, enabling independent functionalization of two chemically distinct amine environments, whereas the piperidine-4-amine isomer presents two amines in closer proximity with different pKa and steric profiles. The computed topological polar surface area (TPSA = 46.3 Ų) and 4 rotatable bonds of the target compound [1] differ from the piperidine-4-amino isomer, which has a TPSA of 46.3 Ų (identical for the neutral species but potentially distinct when one amine is protonated).

Medicinal Chemistry Chemical Biology Building Block Sourcing

Hydrogen-Bond Donor Capacity: Primary Amine vs. Tertiary Alcohol in Haloperidol

The target compound possesses one hydrogen bond donor (HBD = 1, the terminal –NH₂ group) and two hydrogen bond acceptors (HBA = 2, the amide carbonyl and the piperidine nitrogen) [1]. Haloperidol has HBD = 1 (tertiary alcohol –OH) and HBA = 3 (carbonyl, piperidine N, alcohol O) [2]. While the HBD count is numerically identical, the nature of the donor differs profoundly: the primary amine is a stronger base (predicted pKa ~10.5) and can participate in ionic interactions or serve as a conjugation handle, whereas haloperidol's tertiary alcohol (pKa ~15) is a weaker hydrogen-bond donor and is not readily derivatized. In the SAR of haloperidol-based atypical antipsychotics, replacing the 4-chlorophenyl-4-hydroxypiperidine moiety with alternative groups dramatically shifts the binding profile across D₂, 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors [3]. The free amine of the target compound provides a chemical handle for systematic exploration of this SAR space.

Drug Design Medicinal Chemistry Receptor Pharmacology

Baseline 4-Phenylpiperidine Pharmacophore: Retained Sigma and 5-HT Affinity with Reduced D2 Engagement

The 4-phenylpiperidine fragment—the core scaffold of the target compound—has measured binding affinities at 5-HT₃A (IC₅₀ = 440 nM), 5-HT₁A (Ki = 1.52 µM), and sigma receptors (Ki = 1.98 µM) [1]. In contrast, haloperidol's high-affinity D₂ binding (Ki = 0.89 nM) is conferred by the combination of the 4-fluorobenzoyl group, the 4-chlorophenyl substituent, and the tertiary alcohol on the piperidine ring [2]. By replacing the 4-fluorobenzoyl terminus with a 4-aminobutanoyl chain and removing the 4-chlorophenyl and 4-hydroxyl substituents, the target compound is predicted to retain the sigma and serotonergic affinity of the phenylpiperidine core while substantially reducing D₂ receptor engagement. This pharmacophore partitioning is consistent with the established SAR demonstrating that sigma receptor affinity in butyrophenones is primarily associated with the 4-phenylpiperidine moiety, whereas D₂ affinity requires the full butyrophenone pharmacophore [3].

Neuropharmacology Receptor Binding Antipsychotic Drug Discovery

Synthetic Accessibility: Gamma-Aminobutyrophenone as a Versatile Intermediate for Parallel Library Synthesis

The compound contains a gamma-aminobutyrophenone backbone, a scaffold recognized in the patent literature as a key intermediate for diverse pharmaceutical agents. Patent DE2113254B2 describes a general method for preparing gamma-piperidinobutyrophenone derivatives via reaction of gamma-halobutyrophenones with piperidines, yielding compounds with antihypertensive and CNS activity [1]. The target compound's free primary amine permits a wide range of subsequent functionalizations—amide coupling, sulfonylation, reductive amination, or urea formation—that are not accessible to N-alkyl or N-aryl piperidine analogs. This distinguishes it from haloperidol, whose tertiary alcohol is a poor nucleophile, and from simple 4-phenylpiperidine, which lacks the butanone side chain entirely.

Synthetic Chemistry Parallel Synthesis Medicinal Chemistry

Procurement-Relevant Application Scenarios for 4-Amino-1-(4-phenylpiperidin-1-yl)butan-1-one


Focused Library Synthesis Around the 4-Phenylpiperidine Sigma/5-HT Pharmacophore

Medicinal chemistry teams seeking to explore the sigma receptor or serotonergic chemical space can use this compound as a bifunctional scaffold. The 4-phenylpiperidine core provides baseline sigma (Ki ~1.98 µM) and 5-HT₁A (Ki ~1.52 µM) affinity [1], while the side-chain primary amine enables rapid amide coupling with diverse carboxylic acid building blocks to generate 50–500 compound libraries in parallel format. This approach mirrors the strategy validated by Peprah et al. (2012), where systematic variation of the butyrophenone moiety in haloperidol analogs yielded compounds with atypical antipsychotic binding profiles [2].

D₂-Sparing Antipsychotic Lead Optimization

Haloperidol's high-affinity D₂ antagonism (Ki = 0.89 nM [2]) is associated with extrapyramidal side effects. The target compound, lacking the 4-fluorobenzoyl and 4-chlorophenyl pharmacophores required for potent D₂ binding, is predicted to exhibit >100-fold reduced D₂ affinity while retaining the sigma and serotonergic activity of the 4-phenylpiperidine core. This makes it a suitable starting point for developing D₂-sparing antipsychotic leads with potentially improved side-effect profiles.

Synthesis of 4-Aminobutyrophenone-Derived Biological Probes

The primary amine can be conjugated to fluorophores, biotin, or photoaffinity labels without compromising the integrity of the 4-phenylpiperidine pharmacophore. Such probes would enable target identification studies for the sigma receptor or 5-HT receptor subtypes for which the 4-phenylpiperidine scaffold shows intrinsic affinity [1]. The gamma-aminobutyrophenone framework is a recognized intermediate class in pharmaceutical synthesis [3].

Building Block for Gamma-Aminobutyrophenone-Derived CNS Agents

Patent literature (DE2113254B2 [3]) establishes gamma-piperidinobutyrophenones as a privileged scaffold for CNS-active compounds with calcium antagonism and antihypertensive activity. The target compound, with its free amine, serves as a late-stage intermediate for generating N-alkyl, N-acyl, or N-sulfonyl derivatives that can be screened in CNS target panels where the 4-phenylpiperidine moiety is a recognized affinity determinant.

Quote Request

Request a Quote for 4-Amino-1-(4-phenylpiperidin-1-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.